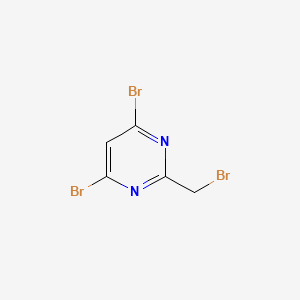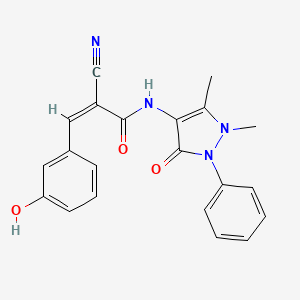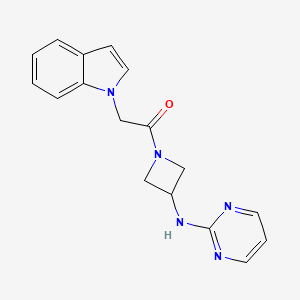![molecular formula C20H16ClN3O2S B2366157 N-(3-metoxifenil)-2-[6-(4-clorofenil)imidazo[2,1-b][1,3]tiazol-3-il]acetamida CAS No. 897458-06-9](/img/structure/B2366157.png)
N-(3-metoxifenil)-2-[6-(4-clorofenil)imidazo[2,1-b][1,3]tiazol-3-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Resultados: El compuesto 3b mostró actividad antiproliferativa de amplio espectro contra varias líneas celulares de cáncer. Notablemente, mostró una potente inhibición del crecimiento contra el cáncer de ovario (OVCAR-3), el cáncer de colon (HCT-15), el cáncer renal (CAKI-1 y UO-31) y las células de leucemia (CCRF-CEM y SR) .
- Aplicaciones Más Amplias: Los derivados del imidazo[2,1-b]tiazol, incluido el compuesto 3b, han demostrado actividades antifúngicas y antivirales .
Actividad Anticancerígena
Propiedades Inmunoestimulantes
Propiedades Antifúngicas y Antivirales
Farmacóforo e Intermediarios de Medicamentos
En resumen, la N-(3-metoxifenil)-2-[6-(4-clorofenil)imidazo[2,1-b][1,3]tiazol-3-il]acetamida muestra potencial como agente anticancerígeno, impactando potencialmente en la inmunoestimulación, la terapia antifúngica/viral y el desarrollo de fármacos. Se requiere más investigación para liberar todo su potencial. 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the expression of CYP2B6 , an enzyme involved in the metabolism of various xenobiotics and drugs . This can affect multiple biochemical pathways, depending on the specific substrates of CYP2B6 present in the cell.
Result of Action
The activation of CAR and subsequent expression of CYP2B6 can lead to increased metabolism of certain drugs and xenobiotics . This can potentially alter the efficacy and toxicity of these substances. In addition, the compound has shown antiproliferative activity against various cancer cell lines .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or xenobiotics that are substrates or inhibitors of CYP2B6 could affect the compound’s efficacy . Additionally, factors that affect the expression or activity of CAR or CYP2B6 could also influence the action of the compound .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-26-17-4-2-3-15(9-17)22-19(25)10-16-12-27-20-23-18(11-24(16)20)13-5-7-14(21)8-6-13/h2-9,11-12H,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKBWSPKDYKKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)
![5-Chloro-1-methylimidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2366084.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2366086.png)






